molecular formula C14H15ClN2O B8129471 4-chloro-N-[(4-methoxyphenyl)methyl]-5-methylpyridin-2-amine

4-chloro-N-[(4-methoxyphenyl)methyl]-5-methylpyridin-2-amine

Cat. No.: B8129471
M. Wt: 262.73 g/mol
InChI Key: GCZKRHVWSODKQB-UHFFFAOYSA-N
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Description

4-chloro-N-[(4-methoxyphenyl)methyl]-5-methylpyridin-2-amine is an organic compound that belongs to the class of substituted pyridines This compound is characterized by the presence of a chloro group, a methoxyphenylmethyl group, and a methyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[(4-methoxyphenyl)methyl]-5-methylpyridin-2-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Nitration and Reduction: The initial step involves the nitration of a suitable pyridine derivative, followed by reduction to introduce the amino group.

    Substitution Reaction: The amino group is then subjected to a substitution reaction with 4-methoxybenzyl chloride in the presence of a base such as sodium carbonate to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[(4-methoxyphenyl)methyl]-5-methylpyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium carbonate in dry dichloromethane.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

4-chloro-N-[(4-methoxyphenyl)methyl]-5-methylpyridin-2-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-[(4-methoxyphenyl)methyl]-5-methylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-[(4-methoxyphenyl)methyl]-5-methylpyridin-2-amine: shares structural similarities with other substituted pyridines and benzylamines.

    4-methoxyphenylboronic acid: Another compound with a methoxyphenyl group, used in different chemical reactions.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

4-chloro-N-[(4-methoxyphenyl)methyl]-5-methylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O/c1-10-8-16-14(7-13(10)15)17-9-11-3-5-12(18-2)6-4-11/h3-8H,9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZKRHVWSODKQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1Cl)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.73 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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